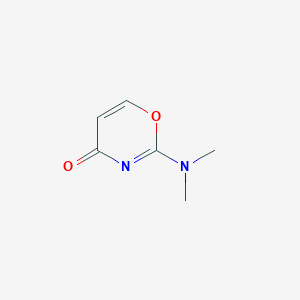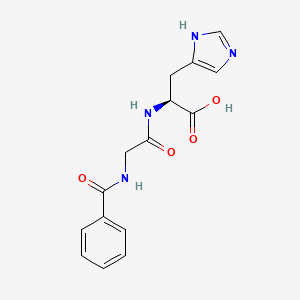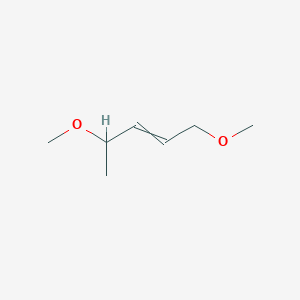![molecular formula C26H49NO3S B14465532 {[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid CAS No. 65768-88-9](/img/structure/B14465532.png)
{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a long aliphatic chain, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The long aliphatic chain is then introduced through a series of alkylation reactions, followed by the incorporation of the sulfanylacetic acid moiety via thiol-ene click chemistry or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The final product is typically purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the aliphatic chain can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the sulfanylacetic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various effects, including inhibition or activation of enzymatic activity, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- {[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}propionic acid
- {[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}butanoic acid
Uniqueness
{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65768-88-9 |
|---|---|
Molecular Formula |
C26H49NO3S |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
2-[18-(4-methylpiperidin-1-yl)-18-oxooctadecan-9-yl]sulfanylacetic acid |
InChI |
InChI=1S/C26H49NO3S/c1-3-4-5-6-9-12-15-24(31-22-26(29)30)16-13-10-7-8-11-14-17-25(28)27-20-18-23(2)19-21-27/h23-24H,3-22H2,1-2H3,(H,29,30) |
InChI Key |
MYGGLFVSWNEQBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)N1CCC(CC1)C)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)

![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)


![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)





![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)

